molecular formula C27H46O4 B116486 9,11-Sthceo CAS No. 143625-39-2

9,11-Sthceo

Cat. No. B116486
M. Wt: 434.7 g/mol
InChI Key: JBBOTAYOANLXIB-HDRUIAHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,11-Sthceo is a synthetic compound that has been found to have potential therapeutic applications in various fields of medicine. This compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism Of Action

The mechanism of action of 9,11-Sthceo is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has also been suggested that 9,11-Sthceo may modulate the immune system by regulating the activity of immune cells such as macrophages and T-cells.

Biochemical And Physiological Effects

In addition to its anti-inflammatory, antioxidant, and anti-cancer properties, 9,11-Sthceo has been shown to have other biochemical and physiological effects. It has been found to reduce lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using 9,11-Sthceo in lab experiments is its stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are many potential future directions for research on 9,11-Sthceo. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and colitis. Another area of interest is its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 9,11-Sthceo and its potential side effects in humans.

Synthesis Methods

The synthesis of 9,11-Sthceo involves the reaction of stearic acid with thionyl chloride and then with 1,2,4-triazole to form the final product. This method has been optimized to yield high purity and high yield.

Scientific Research Applications

9,11-Sthceo has been studied extensively in various fields of medicine. It has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis and colitis. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Furthermore, 9,11-Sthceo has been found to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo.

properties

CAS RN

143625-39-2

Product Name

9,11-Sthceo

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methylheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one

InChI

InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)21-9-10-22(26(21,4)13-14-28)20-16-24(30)23-15-19(29)11-12-27(23,5)25(20)31/h16-19,21-24,28-30H,6-15H2,1-5H3/t18-,19?,21-,22?,23?,24?,26-,27+/m1/s1

InChI Key

JBBOTAYOANLXIB-HDRUIAHASA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC([C@]1(C)CCO)C2=CC(C3CC(CC[C@@]3(C2=O)C)O)O

SMILES

CC(C)CCCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O

Canonical SMILES

CC(C)CCCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O

synonyms

9,11-seco-3 beta,6 alpha,11-trihydroxy-5 alpha-cholest-7-en-9-one
9,11-seco-3,6,11-trihydroxycholest-7-en-9-one
9,11-STHCEO

Origin of Product

United States

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